molecular formula C19H16N4O2S B2541198 2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1325686-95-0

2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2541198
CAS No.: 1325686-95-0
M. Wt: 364.42
InChI Key: RBVQTHYSKPJHPU-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches and Characterization Techniques

Various indole derivatives, including those related to 2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, have been synthesized using different techniques. For example, compounds containing indole, azetidine, and oxadiazole moieties have been synthesized through condensation reactions, Claisen–Schmidt condensation, and reactions involving chloroacetyl chloride and monochloroacetyl chloride. The structures of these synthesized compounds were characterized using IR, NMR, Mass, and elemental analysis (Sreeramulu & Ashokgajapathiraju, 2014), (Gopi, Sastry, & Dhanaraju, 2016), (Nagarapu & Pingili, 2014).

Biological and Chemical Activities

Antimicrobial and Antifungal Activities

Indole derivatives have been reported to exhibit significant antimicrobial and antifungal activities. Research has demonstrated that these compounds, when synthesized and characterized, showed promising results against various strains of bacteria and fungi. The effectiveness of these compounds was often compared to standard drugs, indicating their potential in therapeutic applications (Verma, Saundane, & Meti, 2019), (Salundane & Mathada, 2015), (Patel & Patel, 2017).

Antioxidant Properties

Some indole derivatives have been found to possess strong antioxidant properties. The radical scavenging capabilities of these compounds were evaluated, with some showing remarkable activities at low concentrations, highlighting their potential as antioxidant agents (Saundane et al., 2012).

Molecular Interactions and Docking Studies

Docking Studies and Molecular Interactions

Some studies have also focused on the molecular interactions and potential inhibitory actions of these compounds. Docking studies, for instance, have been used to understand the interaction between the synthesized compounds and target enzymes or receptors. This approach provides insights into the mechanism of action and potential therapeutic applications of these compounds (Purushotham & Poojary, 2018).

Properties

IUPAC Name

2-indol-1-yl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17(12-22-8-7-13-4-1-2-5-15(13)22)23-10-14(11-23)19-20-18(21-25-19)16-6-3-9-26-16/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVQTHYSKPJHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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